3-Chloro-2,4-dimethylbenzyl alcohol
Overview
Description
3-Chloro-2,4-dimethylbenzyl alcohol is a chemical compound with the molecular formula C9H11ClO . It has a molecular weight of 170.64 . The IUPAC name for this compound is (3-chloro-2,4-dimethylphenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.It should be stored at a temperature between 2-8°C . The compound is solid at room temperature .
Scientific Research Applications
Asymmetric Synthesis and Biocatalysis
One significant application involves the asymmetric synthesis of chiral alcohols, which are crucial intermediates in the production of antidepressant drugs. A study demonstrated the use of Saccharomyces cerevisiae reductase for the enantioselective reduction of ketones to produce (S)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess. This process exemplifies the utility of microbial reductases in the efficient synthesis of chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Organic Synthesis and Chemical Transformations
The two-liquid phase concept has been applied to exploit the kinetic control of multistep biocatalysis, demonstrating the transformation of pseudocumene to 3,4-dimethylbenzaldehyde. This approach highlights the strategic use of biocatalytic systems to achieve selective oxidation reactions, which are pivotal in organic synthesis and industrial chemistry (Bühler et al., 2003).
Metabolic Studies
Research on the metabolic fate of chrysanthemumic acid esters, such as barthrin and dimethrin, has shed light on their biotransformation in organisms. These studies are crucial for understanding the environmental and physiological impacts of such compounds, providing insights into their degradation pathways and the formation of metabolites (Masri et al., 1964).
Enzymatic Resolution
The enzymatic resolution of chloro alcohols, including 3-chloro-1-phenyl-1-propanol, to produce enantiomerically pure forms showcases the application of biocatalysts in refining chemical syntheses for pharmaceutical uses. This technique underscores the growing relevance of green chemistry principles in achieving sustainability and efficiency in drug synthesis (Raju et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-2,4-dimethylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNZDJKAWJUOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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